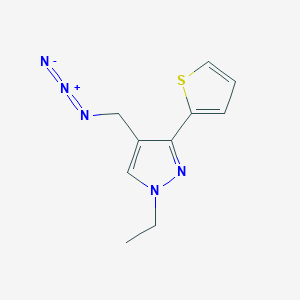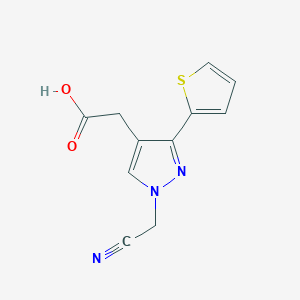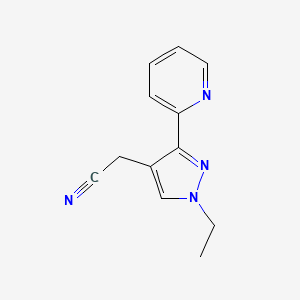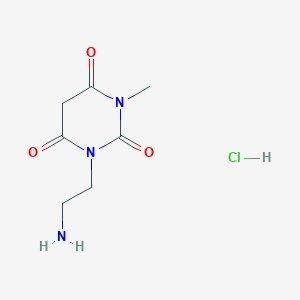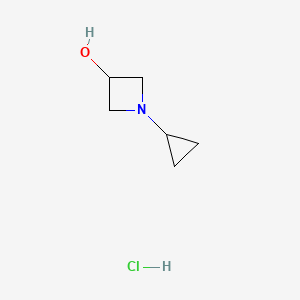
2-(3-(Thien-3-yl)-1H-pyrazol-4-yl)acetaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” often involves multistep synthetic routes that may include the formation of the 1,3-dioxolane moiety and its subsequent functionalization with thiophene derivatives . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of both 1,3-dioxolane and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .
Chemical Reactions Analysis
Compounds like “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3-dioxolane moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions.
Physical And Chemical Properties Analysis
The physical properties of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and dioxolane rings. The chemical properties of these compounds are defined by the electron-rich nature of the thiophene ring and the reactivity of the 1,3-dioxolane ring towards nucleophilic attack.
Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
Thiophenderivate sind entscheidend für die Entwicklung von organischen Halbleitern. Die Fähigkeit des Thiophenrings, Ladungen durch Resonanz zu stabilisieren, macht ihn zu einem exzellenten Kandidaten für den Einsatz in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) . Die spezifische Struktur von „2-(3-(Thien-3-yl)-1H-pyrazol-4-yl)acetaldehyd“ könnte hinsichtlich ihrer elektronischen Eigenschaften und ihres potenziellen Einsatzes in diesen Anwendungen untersucht werden.
Pharmakologische Forschung
Verbindungen mit Thiophenringen zeigen eine Vielzahl von pharmakologischen Eigenschaften wie Antitumor-, Entzündungshemmende-, antimikrobielle, antihypertensive und antiatherosklerotische Wirkungen . Der Pyrazolrest ist ebenfalls für seine biologische Aktivität bekannt, was darauf hindeutet, dass diese Verbindung ein wertvolles Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe sein könnte.
Korrosionsschutz
In der industriellen Chemie dienen Thiophenderivate als Korrosionsschutzmittel . Die fragliche Verbindung könnte hinsichtlich ihrer Wirksamkeit beim Schutz von Metallen vor Korrosion untersucht werden, was entscheidend ist, um die Lebensdauer von Metallbauteilen in verschiedenen Branchen zu verlängern.
Materialwissenschaft
Thiophenbasierte Moleküle sind in der Materialwissenschaft von Bedeutung, insbesondere bei der Weiterentwicklung leitfähiger Polymere . Die einzigartige Kombination von Thiophen und Pyrazol in „this compound“ könnte neue Eigenschaften bieten, die zur Herstellung innovativer Materialien genutzt werden könnten.
Synthese von Heterocyclen
Die Synthese von Thiophenderivaten beinhaltet häufig Heterocyclisierungsreaktionen. Diese Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Thiophenderivate verwendet werden, die in verschiedenen chemischen Synthesen wertvoll sind .
Koordinationschemie
Thiophenderivate können in der Koordinationschemie als Liganden fungieren und Komplexe mit Metallen bilden. Diese Komplexe finden Anwendung in der Katalyse und bei der Entwicklung neuer Materialien .
Entwicklung von Insektiziden
Thiophenderivate wurden bei der Entwicklung von Insektiziden eingesetzt. Die Struktur der Verbindung könnte hinsichtlich ihres potenziellen Einsatzes bei der Herstellung neuer, effektiverer Insektizide untersucht werden .
Antikrebsmittel
Spezifische Thiophenderivate werden bei der Synthese von Antikrebsmitteln eingesetzt. Angesichts der biologischen Aktivität, die sowohl mit Thiophen als auch mit Pyrazol verbunden ist, könnte „this compound“ ein Kandidat für die Entwicklung neuer Antikrebsmittel sein .
Wirkmechanismus
Thiophenes
are a class of heterocyclic compounds that consist of a five-membered aromatic ring with one sulfur atom . They are known to exhibit a variety of properties and applications. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a volatile compound, and its reaction with other compounds can produce toxic byproducts. Additionally, it can be difficult to control the reaction conditions, which can lead to poor yields.
Zukünftige Richtungen
The potential of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is still largely unexplored. There are many potential future directions for its use in scientific research. For example, it could be used to synthesize new compounds for drug development and other applications. Additionally, further research could be conducted to explore its potential biochemical and physiological effects. Additionally, research into its use in organic synthesis, polymer synthesis, and other areas could be conducted. Finally, research into its use as a catalyst in various reactions could be conducted.
Eigenschaften
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVAPWAHDVBBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




